molecular formula C13H24BrNO4 B1181751 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide CAS No. 157992-48-8

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide

Cat. No.: B1181751
CAS No.: 157992-48-8
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is known for its unique structural features, which make it a valuable intermediate in organic synthesis and pharmaceutical research. Its chemical structure consists of a fused pyridine and pyrrole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction proceeds through a cyclization mechanism, forming the desired pyrrolo[2,3-c]pyridine core. The resulting compound is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cyclization reaction, and the subsequent purification and crystallization of the final product. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with various functional groups.

    Reduction: Fully saturated pyrrolo[2,3-c]pyridine analogs.

    Substitution: Functionalized pyrrolo[2,3-c]pyridine derivatives with diverse substituents.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
  • 1H-pyrrolo[2,3-b]pyridine
  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrobromide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for the development of novel pharmaceuticals and research tools.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2BrH/c1-3-8-5-7-6(1)2-4-9-7;;/h1,3,5,9H,2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWNJDGEIZCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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